Androst-5-en-17-one
Overview
Description
10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic compound with a unique structure. It belongs to the class of steroids and is known for its biological activity, particularly as an androgen, which means it plays a role in the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the cyclopenta[a]phenanthrene core, followed by functional group modifications to introduce the dimethyl and ketone groups. Specific reagents and catalysts are used to control the reaction conditions and yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize reaction efficiency and yield. The process is carefully monitored to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role as an androgen and its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds
Mechanism of Action
The compound exerts its effects by binding to androgen receptors, which are proteins located in various tissues throughout the body. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets and pathways involved include the regulation of genes responsible for the development and maintenance of male characteristics .
Comparison with Similar Compounds
Similar Compounds
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- 10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,4,7,8,9,10,12,13,14,15,16,17-dodecahydrospiro phenanthrene-3,2’-[1,3]dioxolan]-11(2H)-one
- (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-oxiran]-3-ol
Uniqueness
What sets 10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one apart from similar compounds is its specific structure and functional groups, which confer unique biological activity and chemical reactivity. Its role as an androgen and its ability to undergo various chemical transformations make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h6,14-16H,3-5,7-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGDPPHTYUQKOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=CCC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347588 | |
Record name | Androst-5-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25824-80-0 | |
Record name | Androst-5-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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